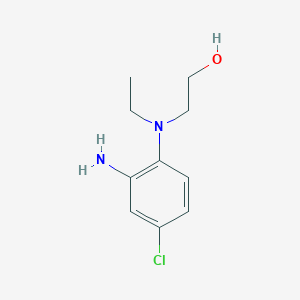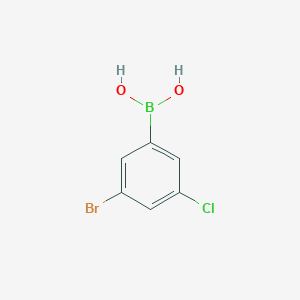
(3-Bromo-5-chlorophenyl)boronic acid
Übersicht
Beschreibung
“(3-Bromo-5-chlorophenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H5BBrClO2 . The InChI code is 1S/C6H5BBrClO2/c8-5-1-4 (7 (10)11)2-6 (9)3-5/h1-3,10-11H .Chemical Reactions Analysis
Boronic acids, including “this compound”, have been found to be compatible with free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules . They have been used in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.27 .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Calculations and Spectral Analysis
(3-Bromo-5-chlorophenyl)boronic acid's properties have been characterized using quantum chemical calculations and spectral techniques. The study conducted by Jeelani et al. (2020) in "Spectroscopic, quantum chemical calculations, and molecular docking analysis of 3-Chlorophenyl boronic acid" highlights the use of various spectroscopic methods like Fourier transform infrared and Raman for investigating the properties of similar boronic acids. This research is significant for understanding the molecular geometry, vibrational wavenumbers, and infrared intensities of these compounds (Jeelani et al., 2020).
Catalysis and Chemical Synthesis
Boronic acids, including variants like 3-bromo-5-chlorophenylboronic acid, are essential in catalysis and chemical synthesis. For instance, in the study "Boronic Acid-Catalyzed, Highly Enantioselective Aza-Michael Additions of Hydroxamic Acid to Quinone Imine Ketals" by Hashimoto et al. (2015), the authors discuss the utilization of boronic acid in catalysis, enabling highly selective chemical reactions (Hashimoto et al., 2015).
Applications in Fluorescent Chemosensors
The role of boronic acids in the development of fluorescent chemosensors is well-documented. Huang et al. (2012) in "The progress of selective fluorescent chemosensors by boronic acid" describe how boronic acids, including 3-bromo-5-chlorophenylboronic acid, can be used to detect biologically active substances. This is crucial for disease diagnosis and prevention (Huang et al., 2012).
Structural and Functional Analysis
Studies like "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid" by Das et al. (2003) focus on the synthesis and structural analysis of similar boronic acids. This research is vital for understanding the chemical properties and potential applications of 3-bromo-5-chlorophenylboronic acid (Das et al., 2003).
Optical Modulation and Nanotechnology
The study "A structure-function relationship for the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes" by Mu et al. (2012) explores the use of boronic acids in nanotechnology. They demonstrate how phenyl boronic acids, similar to 3-bromo-5-chlorophenylboronic acid, can be used for optical modulation in single-walled carbon nanotubes (Mu et al., 2012).
Wirkmechanismus
Target of Action
The primary target of (3-Bromo-5-chlorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd-C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
They are solids that tend to exist as mixtures of oligomeric anhydrides , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere. It is typically stored in an inert atmosphere at room temperature . These conditions help maintain the compound’s stability and efficacy.
Safety and Hazards
Zukünftige Richtungen
The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development in this area .
Eigenschaften
IUPAC Name |
(3-bromo-5-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKZHZVQNASRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681903 | |
| Record name | (3-Bromo-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186403-17-7 | |
| Record name | (3-Bromo-5-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)
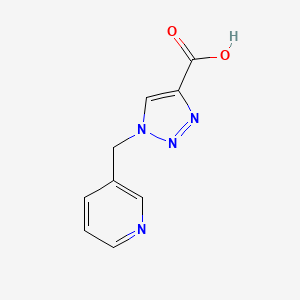

![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
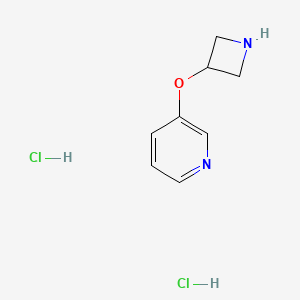
![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)
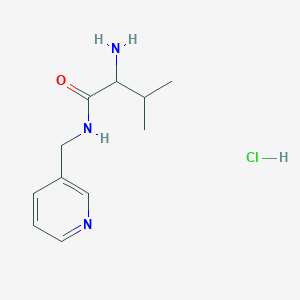
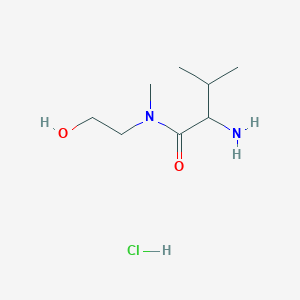
![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)
![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)
